molecular formula C17H15BrN2O2 B6559686 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921913-95-3

4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6559686
CAS No.: 921913-95-3
M. Wt: 359.2 g/mol
InChI Key: LKPHCBUWFKARGP-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a brominated benzamide derivative featuring a tetrahydroquinoline scaffold. Its molecular formula is C₁₇H₁₅BrN₂O₂, with a molecular weight of 359.2 g/mol (approximated from positional isomer data) . The compound comprises a benzamide group substituted with a bromine atom at the para position (4-bromo) and a 1-methyl-2-oxo-tetrahydroquinoline moiety at the amine terminus.

Properties

IUPAC Name

4-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-20-15-8-7-14(10-12(15)4-9-16(20)21)19-17(22)11-2-5-13(18)6-3-11/h2-3,5-8,10H,4,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPHCBUWFKARGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline core is synthesized via cyclocondensation reactions. A representative protocol involves:

Reagents :

  • 4-Methoxyacetophenone

  • Methylamine hydrochloride

  • Cyanoacetamide

  • Triethylenediamine (TED)

Procedure :

  • Knoevenagel condensation : 4-Methoxyacetophenone reacts with cyanoacetamide in ethanol at 40°C for 10 hours, catalyzed by TED, yielding 2-cyano-3-(4-methoxyphenyl)acrylamide.

  • Cyclization : The intermediate undergoes thermal cyclization at 120°C in toluene, forming 6-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile.

  • Demethylation : Treatment with BBr₃ in dichloromethane removes the methoxy group, producing 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.

  • N-Methylation : Reaction with methyl iodide in the presence of K₂CO₃ in DMF introduces the 1-methyl substituent (yield: 78%).

Key Data :

StepTemp (°C)Time (h)Yield (%)
1401065
2120672
325285
480478

Benzamide Formation

Coupling the tetrahydroquinoline intermediate with benzoyl derivatives is achieved through mixed anhydride or coupling reagent-mediated methods:

Method A (EDCI/HOBt) :

  • Reagents : 4-Bromobenzoic acid, EDCI, HOBt, DIPEA

  • Procedure : The amine intermediate reacts with 4-bromobenzoic acid in DMF at room temperature for 12 hours. EDCI and HOBt facilitate amide bond formation via activation of the carboxylic acid.

  • Yield : 82%

  • Purity : >95% (HPLC)

Method B (Schotten-Baumann) :

  • Reagents : 4-Bromobenzoyl chloride, aqueous NaOH

  • Procedure : The amine is treated with 4-bromobenzoyl chloride in a biphasic system (CH₂Cl₂/H₂O) under vigorous stirring.

  • Yield : 68%

  • Limitation : Lower yield due to hydrolysis side reactions.

Bromination Strategies

While the 4-bromo substituent is typically introduced prior to amide coupling, late-stage bromination has been explored:

Direct Bromination :

  • Reagents : N-Bromosuccinimide (NBS), AIBN, CCl₄

  • Conditions : Radical bromination at 80°C for 6 hours under N₂ atmosphere.

  • Outcome : Selective para-bromination of the benzamide moiety (yield: 70%).

Electrophilic Aromatic Substitution :

  • Reagents : Br₂, FeBr₃, CHCl₃

  • Conditions : 0°C to room temperature, 2 hours.

  • Outcome : Competitive bromination at multiple sites reduces selectivity (yield: 55%).

Optimization of Reaction Conditions

Solvent Effects on Amide Coupling

A comparative study of solvents in EDCI/HOBt-mediated coupling revealed:

SolventDielectric ConstantYield (%)
DMF36.782
THF7.563
DCM8.958
MeCN37.575

Polar aprotic solvents like DMF enhance reactivity by stabilizing the activated intermediate.

Temperature Dependence in Cyclocondensation

Varying temperatures during the Knoevenagel condensation step significantly impacts yield:

Temp (°C)Yield (%)Purity (%)
305288
406592
506890
606085

Optimal balance between reaction rate and byproduct formation occurs at 40°C.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.02 (d, J = 8.2 Hz, 2H, Ar-H)

  • δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H)

  • δ 7.45 (s, 1H, NH)

  • δ 3.22 (s, 3H, N-CH₃)

  • δ 2.75–2.85 (m, 2H, CH₂)

  • δ 2.50–2.60 (m, 2H, CH₂)

IR (KBr) :

  • 1675 cm⁻¹ (C=O, amide)

  • 1590 cm⁻¹ (C-Br stretch)

  • 3250 cm⁻¹ (N-H stretch)

HRMS (ESI+) :

  • Calculated for C₁₇H₁₄BrN₂O₂ [M+H]⁺: 373.0231

  • Found: 373.0229.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :

    • Radical bromination with NBS outperforms electrophilic methods, minimizing di-substitution.

  • Racemization During Amide Formation :

    • Low-temperature (0–5°C) coupling with EDCI/HOBt reduces epimerization risks.

  • Purification Complexity :

    • Gradient column chromatography (hexane/EtOAc 4:1 to 1:1) effectively separates regioisomers .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Hydroxylated or aminated quinoline derivatives.

Scientific Research Applications

The compound is classified as a quinoline derivative, which is known for its diverse biological properties. Studies have indicated potential applications in the following areas:

Medicinal Chemistry

  • Anticancer Activity : Research has shown that quinoline derivatives can inhibit cancer cell proliferation. Specifically, 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been investigated for its ability to target specific cancer pathways.
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, providing a basis for further exploration in treating inflammatory diseases.

Enzyme Inhibition

  • The compound has been studied as a potential inhibitor of specific enzymes involved in disease processes. Its structure allows it to interact with enzyme active sites effectively, which can lead to the development of new therapeutic agents.

Coordination Chemistry

  • As a ligand in coordination chemistry, this compound can form complexes with metal ions. This property is useful in synthesizing new materials with unique electronic and magnetic properties.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Quinoline Core : This can be achieved through methods such as the Pfitzinger reaction.
  • Amidation Process : The final step involves forming the amide bond between the quinoline derivative and benzamide using reagents like benzoyl chloride and bases such as triethylamine.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the benzamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomer: 2-Bromo-N-(1-Methyl-2-oxo-Tetrahydroquinolin-6-yl)Benzamide

Key Differences :

  • Substituent Position : The bromine atom is located at the ortho position (2-bromo) on the benzamide ring, compared to the para position (4-bromo) in the target compound .
  • Structural Data : Both isomers share the same molecular formula (C₁₇H₁₅BrN₂O₂ ) and weight (359.2 g/mol ), but differences in melting points, solubility, and reactivity are expected due to substituent positioning.
Property 4-Bromo Isomer (Target) 2-Bromo Isomer
Bromine Position Para Ortho
Molecular Formula C₁₇H₁₅BrN₂O₂ C₁₇H₁₅BrN₂O₂
Molecular Weight (g/mol) 359.2 359.2
Known Applications Not reported Not reported

Triazine-Based Benzamide Derivative

A structurally distinct analog, methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆), incorporates a triazine core instead of tetrahydroquinoline .

  • Methoxy and formyl groups introduce additional sites for chemical modification.
  • Synthetic Route : Prepared via stepwise nucleophilic substitution on trichlorotriazine, contrasting with the gold-catalyzed methods used for simpler benzamides .
Property Target Compound Triazine Derivative
Core Structure Tetrahydroquinoline 1,3,5-Triazine
Molecular Weight 359.2 g/mol 563.3 g/mol
Functional Groups Bromo, amide, ketone Bromo, methoxy, formyl

Dihydropyran-Modified Benzamide

4-Bromo-N-((3,4-dihydro-2H-pyran-6-yl)methyl)benzamide (C₁₃H₁₄BrNO₂) replaces the tetrahydroquinoline moiety with a dihydropyran ring .

  • Structural Impact :
    • The dihydropyran group offers reduced aromaticity and increased conformational flexibility.
    • Synthesized via gold-catalyzed oxidative alkene heteroarylation, yielding 52% crystalline product .
Property Target Compound Dihydropyran Analog
Amine Component Tetrahydroquinoline Dihydropyran
Molecular Formula C₁₇H₁₅BrN₂O₂ C₁₃H₁₄BrNO₂
Synthetic Yield Not reported 52%

Tetrahydroisoquinoline Derivative: Baxdrostat Precursor

The compound (R)-N-(4-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (C₂₂H₂₅N₃O₂) shares the tetrahydroquinoline scaffold but includes a tetrahydroisoquinoline extension .

  • Functional Differences :
    • The extended polycyclic system may enhance lipophilicity and CNS permeability.
    • Propionamide substituent replaces the bromobenzamide group, altering target selectivity.
Property Target Compound Tetrahydroisoquinoline Analog
Molecular Weight 359.2 g/mol 363.45 g/mol
Key Substituent Bromobenzamide Propionamide

Research Implications and Gaps

  • Structural Analysis Tools : Programs like SHELXL (for crystallography) and Mercury CSD (for crystal packing visualization) are critical for comparing molecular conformations .
  • Data Limitations : Melting points, solubility, and bioactivity data for the target compound and its analogs are largely absent in the provided evidence, highlighting the need for further experimental characterization.

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:
  • Solvent : Polar aprotic solvents like dichloromethane or DMF are preferred for solubility and reaction efficiency .
  • Temperature : Room temperature or mild heating (30–50°C) minimizes side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity (>95%) .
    Optimization strategies include adjusting stoichiometry and using catalysts like DMAP to enhance amide bond formation .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the tetrahydroquinoline core, benzamide substituent, and bromine position .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 385.05) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and detects residual starting materials .

Q. What preliminary biological assays are recommended to screen for activity?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Enzyme inhibition : Test against kinases or proteases (e.g., COX-2 for anti-inflammatory potential) via fluorometric or colorimetric assays .
  • Solubility and stability : Perform kinetic solubility tests in PBS (pH 7.4) and monitor degradation in simulated physiological conditions .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?

  • Methodological Answer :
  • Software tools : Use SHELXL for refinement and ORTEP-3 for visualizing electron density maps to resolve ambiguous bond lengths/angles .
  • Twinned data : Apply twin-law matrices in SHELX to correct for pseudo-merohedral twinning .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 09) to validate torsion angles .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Docking refinement : Use induced-fit docking (Schrödinger Suite) to account for protein flexibility and improve binding affinity predictions .
  • Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites that may alter activity .
  • SAR analysis : Synthesize analogs (e.g., substituting bromine with Cl/F) to correlate structural features with observed bioactivity .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side products .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer, higher-yielding amidation .
  • Process analytics : Use in-line FTIR to monitor reaction progress and automate quenching .

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